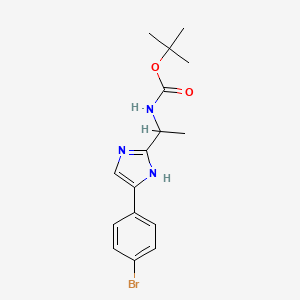
Tert-butyl (1-(5-(4-bromophenyl)-1H-imidazol-2-yl)ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-{1-[4-(4-bromophenyl)-1H-imidazol-2-yl]ethyl}carbamate is a synthetic organic compound with the molecular formula C16H22BrN3O2. This compound is characterized by the presence of a tert-butyl carbamate group, a bromophenyl group, and an imidazole ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{1-[4-(4-bromophenyl)-1H-imidazol-2-yl]ethyl}carbamate typically involves multiple steps. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, formaldehyde, and ammonia or primary amines.
Bromination: The bromophenyl group is introduced through a bromination reaction, where a phenyl group is treated with bromine in the presence of a catalyst.
Carbamate Formation: The tert-butyl carbamate group is introduced by reacting the intermediate compound with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
tert-Butyl N-{1-[4-(4-bromophenyl)-1H-imidazol-2-yl]ethyl}carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the carbamate group.
Major Products Formed
Substitution Reactions: Products include substituted imidazole derivatives.
Oxidation and Reduction: Products include oxidized or reduced imidazole derivatives.
Hydrolysis: Products include the corresponding amine and carbon dioxide.
科学的研究の応用
tert-Butyl N-{1-[4-(4-bromophenyl)-1H-imidazol-2-yl]ethyl}carbamate is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of tert-butyl N-{1-[4-(4-bromophenyl)-1H-imidazol-2-yl]ethyl}carbamate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. The bromophenyl group can participate in π-π interactions with aromatic amino acids in proteins, enhancing binding affinity. The carbamate group can form hydrogen bonds with target molecules, stabilizing the compound’s interaction with its target.
類似化合物との比較
Similar Compounds
- tert-Butyl (1-(4-bromophenyl)ethyl)carbamate
- tert-Butyl (4-bromobenzyl)carbamate
- N-(4-Bromophenyl)-3-oxobutanamide
Uniqueness
tert-Butyl N-{1-[4-(4-bromophenyl)-1H-imidazol-2-yl]ethyl}carbamate is unique due to the presence of both an imidazole ring and a bromophenyl group, which confer distinct chemical properties and biological activities. The combination of these functional groups allows for versatile applications in various fields of research.
特性
分子式 |
C16H20BrN3O2 |
|---|---|
分子量 |
366.25 g/mol |
IUPAC名 |
tert-butyl N-[1-[5-(4-bromophenyl)-1H-imidazol-2-yl]ethyl]carbamate |
InChI |
InChI=1S/C16H20BrN3O2/c1-10(19-15(21)22-16(2,3)4)14-18-9-13(20-14)11-5-7-12(17)8-6-11/h5-10H,1-4H3,(H,18,20)(H,19,21) |
InChIキー |
GYVCSDFBBDGGPW-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NC=C(N1)C2=CC=C(C=C2)Br)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


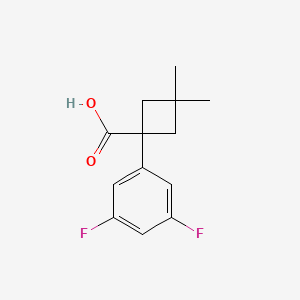
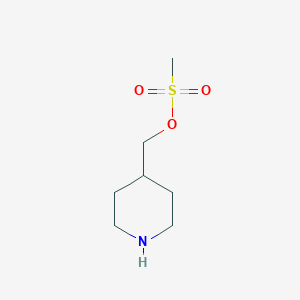
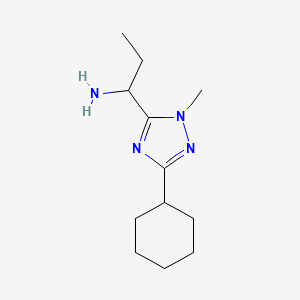
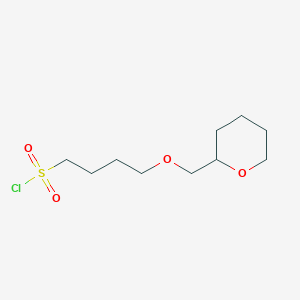
![6-chloro-N-[4-(4-ethenylphenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride](/img/structure/B13491488.png)
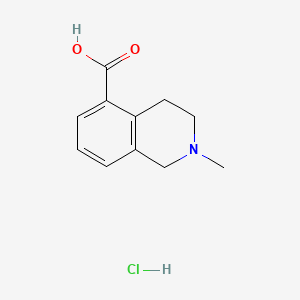
![trans-[4-(2-Bromoacetyl)cyclohexyl]carbamic acid tert-butyl ester](/img/structure/B13491491.png)
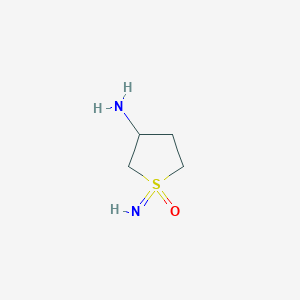
![3-Nitroso-3-azabicyclo[3.1.0]hexane](/img/structure/B13491516.png)

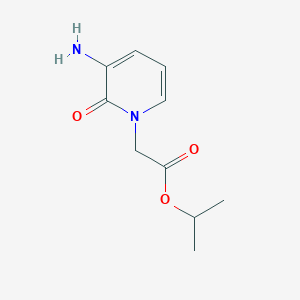
![5-[(2-Amino-1,2-dimethyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13491541.png)
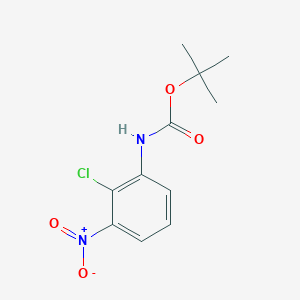
![tert-butyl N-methyl-N-{5-oxa-2-azaspiro[3.4]octan-7-yl}carbamate hydrochloride](/img/structure/B13491557.png)
